molecular formula C14H13FO B1597056 4-Fluoro-4'-methylbenzhydrol CAS No. 345-91-5

4-Fluoro-4'-methylbenzhydrol

Cat. No.: B1597056
CAS No.: 345-91-5
M. Wt: 216.25 g/mol
InChI Key: RUPDLRIDZKCKHV-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-Fluoro-4’-methylbenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4’-methylbenzhydrol typically involves the reduction of the corresponding ketone, 4-Fluoro-4’-methylbenzophenone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under appropriate conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of 4-Fluoro-4’-methylbenzhydrol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction of 4-Fluoro-4’-methylbenzophenone efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4’-methylbenzhydrol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-Fluoro-4’-methylbenzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can yield the corresponding hydrocarbon, 4-Fluoro-4’-methylbenzene.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-Fluoro-4’-methylbenzyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

    Oxidation: 4-Fluoro-4’-methylbenzophenone.

    Reduction: 4-Fluoro-4’-methylbenzene.

    Substitution: 4-Fluoro-4’-methylbenzyl chloride.

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-methylbenzhydrol depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

4-Fluoro-4’-methylbenzhydrol can be compared with other benzhydrol derivatives, such as:

    4-Chloro-4’-methylbenzhydrol: Similar structure but with a chlorine atom instead of fluorine.

    4-Fluoro-4’-ethylbenzhydrol: Similar structure but with an ethyl group instead of a methyl group.

    4-Fluoro-4’-methoxybenzhydrol: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness: The presence of the fluorine atom in 4-Fluoro-4’-methylbenzhydrol imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(4-fluorophenyl)-(4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPDLRIDZKCKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374605
Record name 4-Fluoro-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-91-5
Record name 4-Fluoro-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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